molecular formula C8H6F3NO B1205213 2,2,2-Trifluoro-N-phenylacetamide CAS No. 404-24-0

2,2,2-Trifluoro-N-phenylacetamide

Cat. No. B1205213
CAS RN: 404-24-0
M. Wt: 189.13 g/mol
InChI Key: SAPQIENQEZURNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,2,2-Trifluoro-N-phenylacetamide involves several strategies, highlighting the versatility and complexity of approaches in attaining these trifluoromethylated compounds. For instance, synthesis methods have been developed for creating structures with similar trifluoroacetamide groups, utilizing reactions such as fluorination of the sodium salt of perfluoro-N-(4-pyridyl)-acetamide and direct acetylation processes. These methods underscore the significance of controlled reactions and specific reagents in achieving the desired trifluoroacetamide derivatives (Banks et al., 1996), (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

The molecular structure of compounds like 2,2,2-Trifluoro-N-phenylacetamide is often analyzed using techniques such as X-ray diffraction and NMR spectroscopy, providing insights into their stereochemistry and molecular dynamics. For example, the crystal structure analysis of similar trifluoroacetamide derivatives reveals intricate details about intermolecular interactions, such as hydrogen bonding patterns, which are crucial for understanding their stability and reactivity (Gonghua Pan et al., 2016).

Chemical Reactions and Properties

Trifluoroacetamide compounds undergo a variety of chemical reactions, reflecting their reactivity towards nucleophilic and electrophilic agents. Studies have shown that trifluoroacetamides, including those derived from chiral silylated amino alcohols, can be synthesized with the aim of achieving enantioselective nucleophilic trifluoromethylation, demonstrating the synthetic utility and reactivity of these compounds (Roussel et al., 2005).

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and X-ray Crystallography : The compound has been synthesized and characterized using NMR and HRMS spectroscopy. X-ray crystallography revealed the presence of intermolecular hydrogen bonds and disordered oxygen and fluorine atoms in its structure (Pan et al., 2016).

Chemical Reactions and Modifications

  • Ortho-Arylation Using Sodium Persulfate : 2,2,2-Trifluoro-N-phenylacetamide is utilized in Pd-catalyzed ortho-arylation reactions with arenes, showcasing its utility in generating biaryl C–C bonds (Yeung et al., 2010).
  • Electrochemical Reduction Studies : The compound's electrochemical reduction at carbon and silver cathodes in specific solvents has been explored, providing insights into its reductive behavior (Pasciak et al., 2014).

Synthesis of Derivatives and Complexes

  • Synthesis of Onium Salts : It's used in synthesizing various 2,2,2-trifluoroethyl onium triflates, demonstrating its versatility in forming compounds with nitrogen, sulfur, and phosphorus (Umemoto & Gotoh, 1991).

Applications in Organic Synthesis

  • Preparation of Specific Derivatives : Research has focused on its use for synthesizing specific derivatives, like fluorine-substituted amino-1,2,4-triazines, highlighting its role in the development of novel organic compounds (Alharbi & Alshammari, 2019).

Spectroscopy and Analytical Applications

  • Spectroscopic Studies : Investigations into its cluster structures using spectroscopic techniques such as fluorescence excitation and resonant two-photon ionisation have been conducted (Robertson et al., 2001).

Electrochemistry

  • Anodic Fluorination Studies : The anodic fluorination of related compounds in specific media has been explored, providing a basis for understanding its behavior in electrochemical processes (Ilayaraja & Noel, 2009).

Medical Imaging and Spectroscopy

  • Magnetic Resonance Spectroscopy and Imaging : A derivative of 2,2,2-Trifluoro-N-phenylacetamide has been synthesized for potential use in ¹⁹F magnetic resonance spectroscopy and imaging, demonstrating its application in medical imaging (Chubarov et al., 2011).

Solubility and Dissolution Properties

  • Solubility Behavior : The solubility of related compounds in various solvents and the dissolution properties of these solutions have been studied, contributing to the development of industrial applications (Li et al., 2019).

Future Directions

For more detailed information, you can refer to the Material Safety Data Sheet (MSDS) provided by Ambeed, Inc .

properties

IUPAC Name

2,2,2-trifluoro-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPQIENQEZURNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193398
Record name Trifluoroacetanilide
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Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-N-phenylacetamide

CAS RN

404-24-0
Record name 2,2,2-Trifluoro-N-phenylacetamide
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Record name Trifluoroacetanilide
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Record name Trifluoroacetanilide
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Record name 2,2,2-trifluoro-N-phenylacetamide
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Record name 2,2,2-TRIFLUOROACETANILIDE
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Synthesis routes and methods

Procedure details

A solution of o-bromotrifluoroacetanilide (325 mg, 1.2 mM) in tetrahydrofuran (THF)(20 cm3) was cooled to -78° C. and to this was added methyl lithium (1 molar equivalent of a 1.4 M solution in diethyl ether). This addition was followed 10 minutes later by the introduction of tert-butyllithium (2 molar equivalent of a 1.7 M solution in pentane). The reaction mixture was stirred for 1 hour at -78° C., and then a solution of the chloroindanone (272 mg. 1.2 mM) in THF (3 cm3) added dropwise via a cannula. The solution was allowed to warm slowly to room temperature, and stirred for one hour, then a 10% solution potassium hydroxide in methanol (3 cm3) was introduced. After stirring for 30 minutes, the reaction mixture was poured into 2 M HCl, and extracted with dichloromethane (3 ×10 cm3). The combined organic extracts were dried (Na2SO4 ) and evaporated in vacuo to afford a solid residue which was chromatographed on silica, eluting with 10% ethyl acetate/petroleum ether (60°-80° C.) to yield trifluoroacetanilide (RF 0.4)(50 mg), and the 2-chloro-1-hydroxy-5-methoxy-4,6-dimethyl-1-(2'-trifluoroacetamidophenyl)indane (RF 0.3) (220 mg, 44%). The latter compound is a colourless solid. M.p. 182° C. 1H NMR (CDCl3)δ: 10.7 (1H, br), 8.25 (1H, dd), 7.36 (1H, ddd), 7.06 (1H, s), 6.98 (1H, ddd), 6.39 (1H, dd), 4.76 (1H, dd, J=4.8, 2.7Hz), 3.78 (3H, s), 3.63 (1H, s, exchanges with D2O), 3.11 (2H, 2 ×2nd order multiplets), 2.33 (3H, s), 2.23 (3H, s).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
Y Tang - 2021 - hal.science
N-phenyltrifluoroacetimidoyl chloride (CAS: 61881-19-4) is a versatile fluorinecontaining reagent that have find wide applications, especially in the synthesis of glycans1. A recent report …
Number of citations: 4 hal.science
L Zink - 2011 - dc.etsu.edu
Background N: phenylacetamide (1, Figure 2a) is a compound that is easily synthesized from a mixture of aniline and acetyl chloride. By utilizing substituted anilines instead of aniline, N…
Number of citations: 1 dc.etsu.edu
G Qiu-Yu, P Tian-Yu, B Ming-Cheng… - Chinese Journal of Organic … - sioc-journal.cn
Deuterated mono-and difluoroalkyl groups have attracted increasing attention in medicinal and biological studies. Controllable snipping one or two fluorine atoms from widely …
Number of citations: 0 sioc-journal.cn
Y Gu, Z Wang, L Cheng, Q Kang… - Asian Journal of Organic …, 2022 - Wiley Online Library
A novel base‐promoted and highly efficient strategy for preparation of trifluoromethyl‐containing tetrasubstituted olefin derivatives has been developed. The trifluoroacetyl amination of …
Number of citations: 2 onlinelibrary.wiley.com
JA Garg, S Chakraborty, Y Ben-David… - Chemical …, 2016 - pubs.rsc.org
The first example of hydrogenation of amides homogeneously catalyzed by an earth-abundant metal complex is reported. The reaction is catalyzed by iron PNP pincer complexes. A …
Number of citations: 99 pubs.rsc.org
ER Bissell, RW Swansiger - Journal of Fluorine Chemistry, 1978 - Elsevier
A new procedure is presented for the preparation of N-trifluoroethylanilines by reaction of the appropriate aniline with ethyl trifluoroacetate or trifluoroacetic anhydride, followed by …
Number of citations: 7 www.sciencedirect.com
M Varalakshmi, C Nagaraju - Organic Communications, 2016 - acgpubs.org
Synthesis of a series of new N-4-(N-2-(trifluoromethylphenyl)) sulfamoyl amide derivatives 6 (ai) was accomplished by a sequence of reactions by using aniline as a starting compound (…
Number of citations: 1 www.acgpubs.org
ZJ Shen, C Zhu, X Zhang, C Yang… - Angewandte Chemie …, 2023 - Wiley Online Library
(Deuterium‐labeled) CF 2 H‐ and CFH 2 ‐moieties are of high interest in drug discovery. The high demand for the incorporation of these fluoroalkyl moieties into molecular structures …
Number of citations: 13 onlinelibrary.wiley.com
JH Ye, P Bellotti, C Heusel… - Angewandte Chemie …, 2022 - Wiley Online Library
Selective C−F bond functionalization of perfluoalkyl units has huge potential towards accessing functionalized organofluorinated compounds, but remains challenging due to the high C…
Number of citations: 48 onlinelibrary.wiley.com
S Kumar, N Agasti, G Singh, A Kumar - ChemistrySelect, 2023 - Wiley Online Library
A base‐mediated protocol has been established for the N‐acetylation of anilines/amines at room temperature. Reaction utilizes acetonitrile as a solvent as well as a surrogate of the …

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